![molecular formula C27H25NO2Sn B14356850 N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 91239-80-4](/img/structure/B14356850.png)
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline is an organotin compound with the molecular formula C26H25NSn It is a derivative of aniline, featuring a dimethylamino group and a triphenylstannyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of N,N-dimethylaniline with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
N,N-dimethylaniline+triphenyltin chloride→N,N-Dimethyl-2-[(triphenylstannyl)oxy]carbonylaniline+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organotin compound synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and other proteins involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with a dimethylamino group.
Triphenyltin chloride: An organotin compound used in the synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline.
N,N-Dimethyl-4-{[(triphenylstannyl)oxy]carbonyl}aniline: A positional isomer with the triphenylstannyl group attached at the para position.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a triphenylstannyl group on the aniline ring
Propriétés
Numéro CAS |
91239-80-4 |
|---|---|
Formule moléculaire |
C27H25NO2Sn |
Poids moléculaire |
514.2 g/mol |
Nom IUPAC |
triphenylstannyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C9H11NO2.3C6H5.Sn/c1-10(2)8-6-4-3-5-7(8)9(11)12;3*1-2-4-6-5-3-1;/h3-6H,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
ZPJGVLXMZVLXRJ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=CC=C1C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


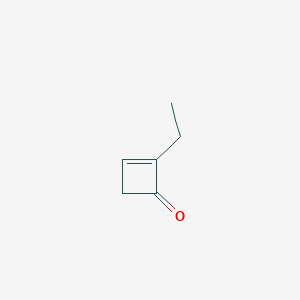

![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
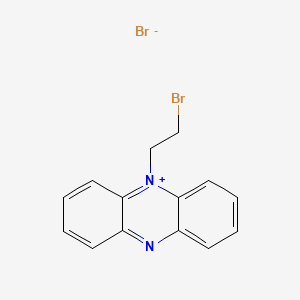

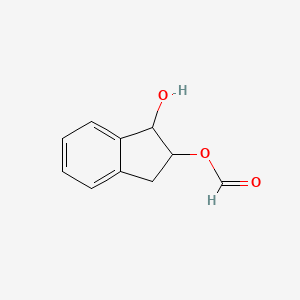
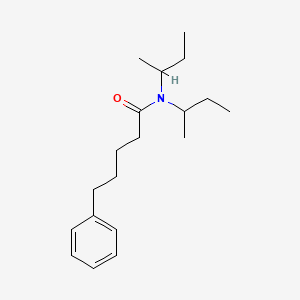
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)


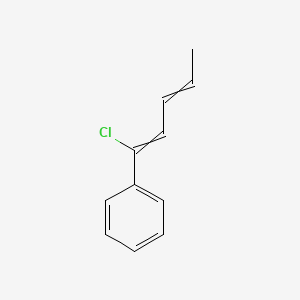

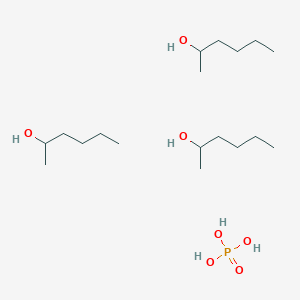
![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
